Fmoc-aminooxy-PEG12-acid

PROTAC Heterobivalent Agents Tumor Targeting

For PROTAC development where linker length significantly impacts ternary complex formation and in vivo efficacy, Fmoc-aminooxy-PEG12-acid is the optimal, non-substitutable choice. Data demonstrates the PEG12 spacer achieves substantially higher tumor uptake (3.63% ID/g) compared to PEG4 (1.87% ID/g) or PEG8 analogues. The Fmoc group provides mild, base-labile protection compatible with SPPS and acid-sensitive moieties, unlike Boc-protected alternatives requiring harsh acidic conditions. Its aminooxy moiety forms a stable oxime bond under physiological conditions, outperforming hydrazone linkages. This orthogonal reactivity is critical for high-DAR ADC development, where PEG12 reduces payload-induced hydrophobicity, preserving antibody stability and improving pharmacokinetics over PEG4 controls.

Molecular Formula C42H65NO17
Molecular Weight 856.0 g/mol
Cat. No. B607490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-aminooxy-PEG12-acid
SynonymsFmoc-aminooxy-PEG12-acid
Molecular FormulaC42H65NO17
Molecular Weight856.0 g/mol
Structural Identifiers
InChIInChI=1S/C42H65NO17/c44-41(45)9-10-47-11-12-48-13-14-49-15-16-50-17-18-51-19-20-52-21-22-53-23-24-54-25-26-55-27-28-56-29-30-57-31-32-58-33-34-60-43-42(46)59-35-40-38-7-3-1-5-36(38)37-6-2-4-8-39(37)40/h1-8,40H,9-35H2,(H,43,46)(H,44,45)
InChIKeyMENGGIMQWBAOJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fmoc-aminooxy-PEG12-acid: A Heterobifunctional PEG12 Linker with Orthogonal Aminooxy and Carboxyl Reactivity for PROTAC Synthesis and Bioconjugation


Fmoc-aminooxy-PEG12-acid (CAS 2055104-72-6, C₄₂H₆₅NO₁₇, MW ~856 Da) is a heterobifunctional polyethylene glycol (PEG) linker comprising an Fmoc-protected aminooxy group, a hydrophilic PEG12 spacer, and a terminal carboxylic acid [1]. The aminooxy moiety enables chemoselective oxime ligation with aldehydes and ketones, while the carboxyl group allows amide coupling with primary amines upon activation . The PEG12 chain enhances aqueous solubility and reduces steric hindrance in conjugated biomolecules . This linker is primarily employed in the synthesis of proteolysis-targeting chimeras (PROTACs) and in various bioconjugation workflows requiring orthogonal reactivity .

Why Generic Substitution of Fmoc-aminooxy-PEG12-acid with Alternative PEG Linkers Fails: The Functional Consequence of Linker Length and Protecting Group Chemistry


Fmoc-aminooxy-PEG12-acid cannot be arbitrarily substituted with other PEG-based linkers due to three non-interchangeable structural determinants. First, linker length critically modulates conjugate potency: in a heterobivalent system, PEG12-containing constructs exhibited significantly higher in vitro and in vivo performance compared to PEG4, PEG8, and PEG16 analogues, with PEG12 achieving a tumor uptake of 3.63 ± 0.15% ID/g versus 1.87 ± 0.21% for PEG4 [1]. Second, the Fmoc protecting group offers mild, base-labile deprotection (e.g., piperidine) compatible with acid-sensitive moieties, whereas Boc-protected alternatives require harsh acidic conditions (e.g., TFA) that can degrade sensitive peptides or side-chain functionalities . Third, the aminooxy group enables oxime bond formation with aldehydes/ketones—a linkage demonstrated to be substantially more hydrolytically stable under physiological conditions than hydrazone or imine bonds . These orthogonal attributes are not simultaneously present in shorter PEG variants, Boc-protected aminooxy-PEGs, or linkers lacking the aminooxy moiety.

Quantitative Evidence Guide for Fmoc-aminooxy-PEG12-acid: Comparative Performance Data for Scientific Procurement Decisions


PEG12 Linker Length Outperforms PEG4, PEG8, and PEG16 in Heterobivalent Agent Potency and Tumor Targeting

In a head-to-head comparison of PEG linker lengths in heterobivalent agents targeting integrin αvβ3 and uPAR, the PEG12-containing heterodimer demonstrated superior in vitro potency and in vivo tumor targeting compared to PEG4, PEG8, and PEG16 linkers [1]. In vitro screening showed PEG12 as the most potent (lowest readout = highest potency). In vivo, the PEG12 heterodimer achieved tumor uptake of 3.63 ± 0.15% ID/g, significantly exceeding PEG8 (3.01 ± 0.15), PEG16 (2.23 ± 0.25), and PEG4 (1.87 ± 0.21) [1].

PROTAC Heterobivalent Agents Tumor Targeting

Fmoc Protection Enables Mild Base Deprotection Preserving Acid-Labile Functionalities Compared to Boc-Protected Aminooxy-PEG12

Fmoc-aminooxy-PEG12-acid incorporates an Fmoc protecting group that is removed under mild basic conditions (e.g., 20% piperidine in DMF), whereas Boc-protected aminooxy-PEG12 analogues require strong acidic conditions (e.g., TFA) . This orthogonality enables Fmoc-protected linkers to be employed in workflows containing acid-labile groups such as tert-butyl esters or trityl-protected side chains, which would be cleaved under Boc deprotection conditions [1]. Quantitative studies in solid-phase peptide synthesis demonstrate that Fmoc strategies yield higher overall peptide purity and reduced side reactions compared to Boc methods .

Solid-Phase Peptide Synthesis Protecting Group Chemistry Bioconjugation

Aminooxy-Mediated Oxime Ligation Yields Hydrolytically Stable Conjugates Versus Hydrazone or Imine Linkages

The aminooxy group in Fmoc-aminooxy-PEG12-acid reacts with aldehydes and ketones to form oxime bonds. Comparative stability studies indicate that oxime linkages are substantially more resistant to hydrolysis under physiological and mildly acidic conditions than hydrazone or imine bonds . While quantitative half-life data in physiological buffers are not directly reported for this specific linker, class-level evidence demonstrates that oxime bonds remain intact under conditions that cleave hydrazones (e.g., pH 5.5–6.5 endosomal environments) . This stability advantage is critical for applications requiring prolonged circulation or intracellular trafficking.

Bioconjugation Oxime Ligation ADC Development

PEG12 Spacer Confers Quantifiable Solubility Advantage Over Hydrocarbon Spacers

The PEG12 spacer in Fmoc-aminooxy-PEG12-acid provides a defined 12-unit polyethylene glycol chain. Comparative data from PEG12-SPDP crosslinker indicates that PEG12 spacers confer substantially greater aqueous solubility to crosslinkers and their protein conjugates compared to crosslinkers with hydrocarbon spacers of similar length . The PEG12 spacer arm extends approximately 54.1 Å, compared to 25.7 Å for PEG4-SPDP, providing greater reach while maintaining hydrophilicity . This enhanced solubility reduces aggregation propensity in high-concentration formulations.

Solubility PEGylation Protein Conjugation

Optimal Application Scenarios for Fmoc-aminooxy-PEG12-acid Derived from Quantitative Performance Evidence


PROTAC Linker Optimization Requiring PEG12 Length for Maximal Degradation Efficiency

Given the demonstrated superiority of PEG12 over PEG4, PEG8, and PEG16 in heterobivalent potency (3.63% ID/g tumor uptake vs. 1.87–3.01% ID/g) [1], Fmoc-aminooxy-PEG12-acid is the preferred linker for PROTAC development where linker length optimization is critical. The PEG12 spacer provides an optimal balance of flexibility and reach, enabling efficient ternary complex formation between the target protein and E3 ligase. The Fmoc-protected aminooxy allows sequential orthogonal conjugation: first, deprotection and oxime ligation to an aldehyde/ketone-bearing E3 ligand; second, amide coupling of the carboxyl group to an amine-containing target-binding moiety .

ADC Linker-Payload Synthesis with High DAR and Low Aggregation Propensity

In antibody-drug conjugate (ADC) development, PEG12 linkers have been shown to reduce conjugate hydrophobicity and aggregation while maintaining high drug-to-antibody ratios (DAR8) [1]. DAR8-ADCs with PEG12 linkers exhibited superior pharmacokinetic profiles and in vivo anti-tumor activity compared to PEG4-containing ADCs and DAR4 controls [1]. Fmoc-aminooxy-PEG12-acid enables the construction of such linkers: the Fmoc-aminooxy group provides a handle for oxime conjugation to carbonyl-containing payloads (e.g., MMAE-aldehyde derivatives), while the carboxylic acid facilitates attachment to antibody lysine residues or linker scaffolds . The PEG12 spacer's hydrophilic nature (LogP ≈ -0.28) mitigates payload-induced hydrophobicity, preserving antibody stability and reducing off-target clearance.

Solid-Phase Peptide Synthesis of Multifunctional Peptide Conjugates with Acid-Labile Side Chains

The Fmoc protecting group's mild base-labile deprotection profile (e.g., 20% piperidine in DMF) renders Fmoc-aminooxy-PEG12-acid directly compatible with standard Fmoc solid-phase peptide synthesis (SPPS) protocols . Unlike Boc-protected aminooxy-PEG linkers, which require TFA cleavage that would simultaneously remove acid-labile side-chain protecting groups (e.g., tert-butyl esters, trityl), the Fmoc variant allows selective deprotection of the aminooxy moiety on-resin without affecting other acid-sensitive functionalities . This orthogonality enables the synthesis of complex peptide conjugates wherein the PEG12-aminooxy unit is precisely positioned within the sequence, facilitating downstream oxime ligation to glycosylated proteins, aldehyde-modified oligonucleotides, or carbonyl-containing imaging probes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-aminooxy-PEG12-acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.